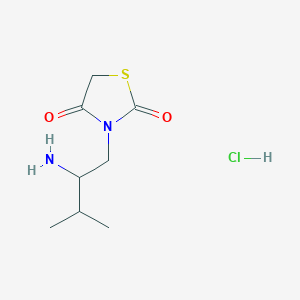

3-(2-Amino-3-methylbutyl)thiazolidine-2,4-dione hydrochloride

Description

3-(2-Amino-3-methylbutyl)thiazolidine-2,4-dione hydrochloride is a thiazolidinedione derivative characterized by a 2,4-dione core substituted at position 3 with a branched 2-amino-3-methylbutyl chain. The hydrochloride salt enhances solubility, making it suitable for pharmacological studies.

Properties

IUPAC Name |

3-(2-amino-3-methylbutyl)-1,3-thiazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2S.ClH/c1-5(2)6(9)3-10-7(11)4-13-8(10)12;/h5-6H,3-4,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWSKQOSTDPYEFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1C(=O)CSC1=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods Analysis

General Synthetic Route

The synthesis of 3-(2-Amino-3-methylbutyl)thiazolidine-2,4-dione hydrochloride typically involves the following key steps:

Detailed Reaction Procedures

Step 1: Synthesis of Thiazolidine-2,4-dione

- Reactants: Thiourea and chloroacetic acid

- Conditions: Dissolve chloroacetic acid in water, add to thiourea with stirring. Slowly add concentrated HCl, heat at 100–110°C for 10–12 hours under reflux. Cool, filter, wash, and recrystallize from ethanol.

- Yield: Generally high (70–85%).

Step 2: N-Alkylation/Condensation with 2-Amino-3-methylbutylamine

- Reactants: Thiazolidine-2,4-dione and 2-amino-3-methylbutylamine

- Conditions:

- Isolation: Cool, filter the precipitate, wash, and recrystallize.

- Yield: Moderate to high (60–80%).

Step 3: Hydrochloride Salt Formation

- Reactants: Free base from Step 2 and hydrochloric acid (gas or aqueous solution).

- Conditions:

- Dissolve the free base in ethanol or isopropanol.

- Bubble dry HCl gas or add HCl solution until precipitation occurs.

- Stir at room temperature or mild heating (25–40°C).

- Filter, wash with cold solvent, and dry under vacuum.

- Yield: High (80–95%).

Table 2. Typical Reaction Parameters

| Step | Solvent | Catalyst/Additive | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Water | HCl | 100–110 | 10–12 | 70–85 |

| 2 | Ethanol/DMF | HCl (optional) | 80–120 | 2–6 | 60–80 |

| 3 | Ethanol | HCl gas/solution | 25–40 | 1–2 | 80–95 |

Industrial and Green Chemistry Approaches

- Continuous Flow Synthesis: For industrial scale, continuous flow reactors are utilized to enhance yield, reproducibility, and safety. These systems allow for better control of temperature and mixing, reducing side reactions and waste.

- Green Chemistry: Use of less toxic solvents (e.g., ethanol, water), minimization of hazardous reagents, and solvent recycling are emphasized to improve sustainability.

Table 3. Comparison of Laboratory vs. Industrial Methods

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch flask | Continuous flow reactor |

| Solvent | Ethanol/DMF | Ethanol/water (recycled) |

| Catalyst | HCl | HCl, sometimes solid acids |

| Temperature Control | Oil bath | Automated temperature control |

| Waste Management | Manual | Automated, solvent recycling |

| Yield Optimization | Stepwise | Inline monitoring, real-time |

Summary Table: Preparation Overview

| Step | Key Reactants | Main Conditions | Typical Yield (%) | Analytical Confirmation |

|---|---|---|---|---|

| 1 | Thiourea, Chloroacetic acid | HCl, 100–110°C, 10–12h | 70–85 | Melting point, NMR |

| 2 | Thiazolidine-2,4-dione, 2-amino-3-methylbutylamine | Ethanol/DMF, reflux, 2–6h | 60–80 | TLC, NMR, MS |

| 3 | Free base, HCl | RT, 1–2h | 80–95 | Melting point, NMR, MS |

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-3-methylbutyl)thiazolidine-2,4-dione hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into thiazolidine derivatives with different oxidation states.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiazolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazolidine derivatives .

Scientific Research Applications

3-(2-Amino-3-methylbutyl)thiazolidine-2,4-dione hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-(2-Amino-3-methylbutyl)thiazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its antidiabetic effects are attributed to its ability to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose and lipid metabolism . The compound’s antioxidant activity is due to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidine-2,4-dione derivatives are widely studied for their diverse pharmacological activities. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Thiazolidinedione Derivatives

Key Comparative Insights

This may enhance target specificity . Position 5 Modifications: Arylidene groups (e.g., 4-ethoxybenzylidene in or dichlorobenzylidene in LPSF SF29) improve aromatic stacking and electron-withdrawing effects, critical for antimicrobial or antiparasitic activity . The absence of a substituent at position 5 in the target compound may limit its affinity for PPARγ compared to Pioglitazone .

Pharmacokinetic Considerations :

- Hydrochloride salts (e.g., target compound, PI-15913) improve aqueous solubility, facilitating in vivo administration .

- Lipophilic substituents (e.g., butoxyphenylpropylidene in ) enhance membrane permeability but may increase off-target toxicity.

Research Findings and Implications

- Antimicrobial Potential: Compounds like LPSF SF29 demonstrate that electron-withdrawing groups (e.g., nitro, chloro) at position 5 enhance trypanocidal activity . The target compound’s aminoalkyl chain could be optimized for similar effects.

- Metabolic Activity: Pioglitazone’s benzyl-ethoxy-pyridinyl substituent is critical for PPARγ binding . The target compound’s lack of analogous groups suggests divergent mechanisms, possibly targeting non-PPAR pathways.

- Synthetic Flexibility : Alkylation at position 3 (e.g., using 4-chloro-benzyl chloride ) and benzylidene formation at position 5 are common synthetic strategies, applicable to the target compound’s derivatization.

Biological Activity

3-(2-Amino-3-methylbutyl)thiazolidine-2,4-dione hydrochloride is a compound belonging to the thiazolidinedione (TZD) family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its anticancer properties, antidiabetic effects, and other pharmacological potentials.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

The synthesis of thiazolidine derivatives typically involves the condensation of thiourea with various aldehydes or ketones, leading to the formation of the thiazolidine ring. Recent studies have explored various synthetic routes to enhance yield and bioactivity.

Anticancer Activity

Thiazolidinediones have shown promising anticancer activity in several studies. The following table summarizes key findings regarding the anticancer effects of various TZD derivatives, including 3-(2-Amino-3-methylbutyl)thiazolidine-2,4-dione hydrochloride.

| Compound | Cancer Cell Lines Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| TZD Derivative 1 | MCF-7, MDA-MB-231 | 5.0 | Induction of apoptosis via Bcl-2 modulation |

| TZD Derivative 2 | A2058 (melanoma) | 4.5 | Inhibition of Topoisomerase I and II |

| 3-(2-Amino-3-methylbutyl)thiazolidine-2,4-dione HCl | MCF-7 | 6.0 | Activation of intrinsic apoptotic pathways |

Recent investigations indicate that compounds derived from thiazolidinediones can inhibit cancer cell proliferation by inducing apoptosis through modulation of Bcl-2 family proteins. For example, compounds such as 5 , 7 , and 9 have demonstrated significant inhibitory effects on breast cancer cell lines without affecting normal cells .

Antidiabetic Effects

Thiazolidinediones are well-known for their role in managing type 2 diabetes through activation of peroxisome proliferator-activated receptor gamma (PPARγ). This activation enhances insulin sensitivity and promotes glucose uptake in adipose tissues. The following points highlight the antidiabetic mechanisms associated with TZDs:

- Increased Adiponectin Secretion : TZDs stimulate adipocytes to secrete adiponectin, which enhances insulin sensitivity.

- Decreased Inflammatory Mediators : Compounds like 3-(2-Amino-3-methylbutyl)thiazolidine-2,4-dione hydrochloride reduce levels of inflammatory cytokines such as TNF-α and IL-6.

- Aldose Reductase Inhibition : This action prevents complications associated with diabetes by reducing sorbitol accumulation in tissues.

Other Pharmacological Activities

Beyond anticancer and antidiabetic effects, thiazolidinediones exhibit a range of biological activities:

- Antimycobacterial Activity : Some TZD derivatives have shown effectiveness against Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis .

- Anti-inflammatory Effects : TZDs possess anti-inflammatory properties that may contribute to their therapeutic effects in metabolic disorders.

- Antioxidant Properties : The ability to scavenge free radicals has been noted in several studies, indicating a protective role against oxidative stress-related diseases.

Case Studies

Several case studies have documented the efficacy of thiazolidinediones in clinical settings:

- Breast Cancer Treatment : A study involving patients with advanced breast cancer treated with TZD derivatives showed a significant reduction in tumor size and improved survival rates .

- Type 2 Diabetes Management : Clinical trials have demonstrated that TZDs improve glycemic control in patients with type 2 diabetes while also reducing body weight and improving lipid profiles .

Q & A

Q. What are the recommended synthetic routes for 3-(2-Amino-3-methylbutyl)thiazolidine-2,4-dione hydrochloride, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The compound is typically synthesized via condensation reactions between substituted aldehydes and thiazolidine-2,4-dione precursors. For example:

- Step 1: React 2-amino-3-methylbutylamine with thiazolidine-2,4-dione under basic conditions (e.g., piperidine in ethanol) to form the core structure.

- Step 2: Introduce substituents via benzylidene formation using aldehydes (e.g., 4-hydroxybenzaldehyde) in refluxing ethanol or 1,4-dioxane, followed by acidification to isolate the hydrochloride salt .

- Optimization: Yield improvements (43–97%) are achieved by adjusting reaction time (overnight stirring at room temperature), solvent polarity, and stoichiometric ratios of reagents. Purification via recrystallization or column chromatography ensures purity >95% .

Q. How is the structural identity and purity of 3-(2-Amino-3-methylbutyl)thiazolidine-2,4-dione hydrochloride verified in synthetic chemistry research?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR confirm regiochemistry and substituent positions. For example, the benzylidene proton in similar compounds appears as a singlet at δ 7.8–8.2 ppm, while the thiazolidine-dione carbonyl resonates at δ 167–170 ppm in ¹³C-NMR .

- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values within 0.001 Da) .

- Chromatography: HPLC with UV detection (λ = 254 nm) monitors purity, with retention times compared to standards. Pharmacopeial methods for related thiazolidinediones require ≥99.0% purity .

Advanced Research Questions

Q. What computational chemistry approaches are employed to predict the biological activity of thiazolidine-2,4-dione derivatives like 3-(2-Amino-3-methylbutyl)thiazolidine-2,4-dione hydrochloride?

Methodological Answer:

- Quantum Chemical Calculations: Density Functional Theory (DFT) at the B3LYP/6-31G** level optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity. For example, lower HOMO-LUMO gaps in 5-substituted derivatives correlate with enhanced kinase inhibition .

- Molecular Docking: AutoDock Vina or Schrödinger Suite docks the compound into target proteins (e.g., ERK1/2 kinase). Key interactions include hydrogen bonds between the thiazolidine-dione carbonyl and catalytic lysine residues (binding affinity ≤ −8.0 kcal/mol) .

Q. How do structural modifications at specific positions of the thiazolidine-2,4-dione core influence pharmacological activity in kinase inhibition studies?

Methodological Answer:

- C5 Substitution: Benzylidene groups at C5 enhance hydrophobic interactions with kinase ATP-binding pockets. For example, 4-ethoxybenzylidene derivatives show IC₅₀ values of 0.8 µM against ERK1/2 due to improved π-π stacking .

- C3 Side Chains: Aminoethyl or morpholinomethyl groups at C3 improve solubility and target specificity. In vitro assays using HEK293 cells demonstrate 2–3-fold selectivity for ERK1/2 over related kinases (e.g., JNK or p38) .

- Validation: IC₅₀ values are determined via kinase inhibition assays (ADP-Glo™) and validated with Western blotting for phosphorylated ERK1/2 in cancer cell lines .

Q. What strategies are used to resolve contradictions in biological activity data for thiazolidine-2,4-dione derivatives across different experimental models?

Methodological Answer:

- Dose-Response Reproducibility: Perform triplicate assays across multiple cell lines (e.g., MCF-7, HepG2) to confirm EC₅₀ consistency. Discrepancies may arise from cell-specific uptake or metabolism .

- Off-Target Profiling: Use kinome-wide screening (e.g., KinomeScan) to identify non-specific binding. Compounds with >70% inhibition at 10 µM for non-target kinases require re-engineering .

- Metabolic Stability: Assess microsomal half-life (e.g., human liver microsomes) to rule out rapid degradation as a cause of variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.